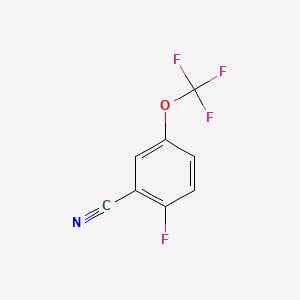

2-Fluoro-5-(trifluoromethoxy)benzonitrile

Descripción

Significance of Fluorinated Benzonitriles in Contemporary Organic and Medicinal Chemistry Research

Fluorinated benzonitriles represent a privileged class of compounds in modern chemistry. Their importance stems from the combined utility of the benzonitrile (B105546) core as a versatile synthetic platform and the unique modulatory effects of fluorine substituents on molecular properties.

Role of Fluorine in Modulating Molecular Properties for Research Applications

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design and materials science. bohrium.comnih.gov The element's distinct properties allow chemists to fine-tune the characteristics of a compound to enhance its performance. bohrium.comnih.gov

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. mdpi.com Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block enzymatic degradation, thereby increasing the compound's metabolic stability and prolonging its half-life in biological systems. mdpi.comnih.gov

Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and ability to permeate biological membranes. researchgate.netmdpi.com The trifluoromethoxy (-OCF3) group, in particular, is known to be a highly lipophilic substituent that can favorably modify a molecule's permeability and bioavailability. bohrium.com

Binding Affinity: Due to its high electronegativity, fluorine can form favorable electrostatic and dipole interactions with biological targets like enzymes and receptors. nih.gov This can lead to enhanced binding affinity and, consequently, greater potency of a drug candidate.

Modulation of Acidity/Basicity (pKa): As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby acidic or basic functional groups. nih.gov This modulation is critical for controlling a molecule's ionization state at physiological pH, which in turn affects its solubility, absorption, and target engagement.

The trifluoromethoxy group is particularly valued for its combination of high metabolic stability, lipophilicity, and distinct electronic properties, making it a desirable feature in the design of novel pharmaceuticals and agrochemicals. bohrium.com

Overview of Benzonitrile Derivatives in Advanced Synthesis

Benzonitrile and its derivatives are versatile precursors in a wide array of chemical transformations. ontosight.aiatamankimya.com They serve as fundamental building blocks for synthesizing a diverse range of organic compounds, from pharmaceuticals and agrochemicals to dyes and specialty polymers. atamankimya.comatamanchemicals.com

The utility of the benzonitrile scaffold is largely due to the reactivity of the nitrile (-CN) group. ontosight.ai This functional group is a valuable synthetic handle that can be converted into other important moieties, such as amines, amides, and carboxylic acids, through well-established chemical reactions. wikipedia.org Furthermore, benzonitriles can participate in transition metal-catalyzed reactions, making them useful intermediates in the construction of complex molecular architectures. atamanchemicals.comwikipedia.org Their stability and reactivity make them indispensable tools for organic chemists aiming to build intricate and functionally rich molecules. ontosight.ai

Research Rationale for Investigating 2-Fluoro-5-(trifluoromethoxy)benzonitrile

The primary research rationale for investigating this compound is its application as a specialized building block for the synthesis of novel, high-value molecules. youtube.comalfa-chemistry.comresearchgate.net The compound itself is not typically the end-product of research but rather a key intermediate used to introduce a specific set of functionalities—the 2-fluoro-5-(trifluoromethoxy)phenyl moiety—into a larger target structure.

The motivation for using this specific building block is strategic and multifaceted:

Imparting Desirable Properties: Researchers select this intermediate to endow the final target molecule with the beneficial properties conferred by its fluorine substituents, as detailed in section 1.1.1. The goal is to create new compounds with enhanced metabolic stability, improved membrane permeability, and potent biological activity. mdpi.comwechemglobal.com

Structural Analogs and Drug Discovery: In pharmaceutical research, chemists often synthesize series of related compounds (analogs) to explore structure-activity relationships. This compound provides a unique combination of substituents that allows for the creation of novel analogs that would otherwise be difficult to access. This is analogous to how similar compounds, such as 2-Fluoro-5-formylbenzonitrile, are used as crucial intermediates in the synthesis of established drugs like the PARP inhibitor Olaparib. chemicalbook.com

Advanced Materials: In materials science, the incorporation of highly fluorinated groups can lead to materials with enhanced thermal stability and chemical resistance, making this building block of interest for creating advanced polymers and coatings. chemimpex.comchemimpex.com

Scope and Objectives of Academic Inquiry on this compound

Academic and industrial inquiry involving this compound is primarily focused on its synthetic utility. The scope of research is generally centered on its incorporation into larger, more complex molecular frameworks.

The principal objectives of such research include:

Development of Synthetic Methodologies: A key objective is to devise efficient, scalable, and high-yielding chemical reactions that utilize this compound to construct target molecules. This involves exploring its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Synthesis of Novel Bioactive Compounds: In medicinal chemistry and agrochemistry, the primary goal is to use this building block to synthesize new molecules with potential therapeutic or pesticidal activity. chemimpex.comchemimpex.com Researchers aim to create novel drug candidates or agrochemicals and evaluate their biological efficacy.

Investigation of Structure-Property Relationships: A fundamental objective is to systematically study how the 2-fluoro-5-(trifluoromethoxy)phenyl fragment influences the physicochemical and biological properties of the final products. This helps to build a deeper understanding of how fluorination patterns affect molecular behavior, guiding future design efforts.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-5-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLGNKVMGUFLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20411038 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-08-4 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Development for 2 Fluoro 5 Trifluoromethoxy Benzonitrile

Established Synthetic Pathways to 2-Fluoro-5-(trifluoromethoxy)benzonitrile

Established synthetic routes to this compound are not widely documented in readily available literature, suggesting that its preparation is often undertaken for specific research or commercial purposes and may be proprietary. However, based on established principles of organic synthesis, a logical and common pathway involves the late-stage introduction of the trifluoromethoxy group onto a pre-functionalized benzonitrile (B105546) core. A plausible and established approach would therefore be the trifluoromethoxylation of a suitable phenolic precursor.

A key intermediate in this proposed pathway is 2-fluoro-5-hydroxybenzonitrile (B173201). The synthesis of this precursor is a critical first step. One established method for the preparation of 2-fluoro-5-hydroxybenzonitrile is through the reduction of 2-fluoro-5-nitrobenzonitrile (B100134). This transformation can be achieved using various reducing agents, such as metals in acidic media (e.g., zinc and acetic acid) or other reagents like sulfoxides or sodium sulfoxide (B87167).

Once 2-fluoro-5-hydroxybenzonitrile is obtained, the crucial step is the introduction of the trifluoromethoxy group. The conversion of phenols to aryl trifluoromethyl ethers is a challenging transformation that has seen significant methodological advancements.

The preparative scale synthesis of this compound would necessitate the optimization of each step in the synthetic sequence. For the conversion of 2-fluoro-5-hydroxybenzonitrile to the final product, several trifluoromethoxylation methods can be considered, each with its own set of reaction conditions to be optimized.

One promising approach for the trifluoromethoxylation of electron-deficient phenols, such as those containing a nitrile group, is an electrochemical method. A study by Terfort and co-workers in 2021 detailed a direct O-trifluoromethylation of phenol (B47542) derivatives bearing fluorine, chlorine, bromine, and nitrile substituents. researchgate.net This electrochemical protocol offers a potentially green and economical route. The reaction utilizes the Langlois reagent (sodium trifluoromethanesulfinate, CF3SO2Na) as a stable and inexpensive trifluoromethylating agent.

Table 1: Electrochemical O-Trifluoromethylation of Electron-Deficient Phenols

| Parameter | Condition |

|---|---|

| Trifluoromethylating Agent | Sodium trifluoromethanesulfinate (Langlois reagent) |

| Electrolyte | NaClO4 |

| Electrodes | Graphite |

| Electrolysis | Constant current (e.g., 10 mA) |

| Solvent | Anhydrous MeCN/H2O (4:1) |

| Temperature | Room temperature |

| Yield | Up to 75% |

This data is based on the electrochemical O-trifluoromethylation of various electron-deficient phenols and represents a starting point for the optimization of the synthesis of this compound.

Optimization of this process for the specific substrate, 2-fluoro-5-hydroxybenzonitrile, would involve fine-tuning the current density, substrate concentration, electrolyte choice, and solvent system to maximize the yield and minimize side reactions. The scalability of this electrochemical method is also a key consideration for preparative synthesis.

Alternative, non-electrochemical methods for the trifluoromethoxylation of phenols often involve harsh reagents and conditions. However, recent developments have provided milder options. For instance, the use of XtalFluor-E in combination with an oxidant can convert phenols to their trifluoromethyl ethers, and this method has been shown to be tolerant of nitrile groups. mdpi.com Optimization of such a process would involve screening of oxidants, solvents, and reaction temperatures to achieve high conversion and selectivity.

The synthesis of this compound relies on the availability of appropriately substituted aromatic precursors. These can be categorized into trifluoromethyl-containing benzonitrile intermediates and fluoroaryl building blocks.

While the likely synthetic strategy involves the late-stage introduction of the trifluoromethoxy group, it is also conceivable to construct the molecule from a precursor that already contains a trifluoromethyl or related group. For instance, a multi-step synthesis could potentially start from a trifluoromethyl-substituted aniline (B41778) or phenol, followed by the introduction of the fluoro and cyano functionalities. However, the direct conversion of a trifluoromethyl group to a trifluoromethoxy group at a later stage is not a standard transformation.

A more relevant discussion of trifluoromethyl-containing benzonitrile intermediates involves their synthesis as analogs or for comparative studies. The synthesis of trifluoromethylated benzonitriles often employs Sandmeyer-type reactions or palladium-catalyzed cyanations of trifluoromethyl-substituted aryl halides.

Fluoroaryl building blocks are essential starting materials for the synthesis of this compound. A key and commercially available starting material for the proposed synthetic pathway is 2-fluoro-5-nitrobenzonitrile. ossila.comsigmaaldrich.com This compound possesses the required fluorine and a nitro group that can be readily converted to the hydroxyl group necessary for the subsequent trifluoromethoxylation. The presence of multiple functional groups with different reactivities on this scaffold makes it a versatile starting material, often not requiring protecting groups. ossila.com

Another important class of fluoroaryl building blocks are brominated fluoroaromatics. For example, 2-bromo-4-fluorotrifluoromethoxybenzene could potentially serve as a precursor. The synthesis of such compounds has been described, for instance, through the diazotization and Sandmeyer reaction of 2-nitro-4-amino-trifluoromethyl phenyl ether to introduce the bromine, followed by reduction of the nitro group, another diazotization, and a Schiemann reaction to install the fluorine. google.com The resulting 2-bromo-4-fluorotrifluoromethoxybenzene could then undergo a cyanation reaction to yield the target molecule.

Precursor Compounds and Starting Materials in Synthesis of this compound

Novel Approaches and Emerging Synthetic Strategies

The field of fluorination and cyanation is continually evolving, with new catalytic methods offering milder reaction conditions, improved efficiency, and broader substrate scope. These novel approaches are highly relevant to the synthesis of complex molecules like this compound.

Recent advances in catalysis offer promising alternative routes for the synthesis of fluorinated benzonitriles. These methods often focus on the late-stage introduction of the cyano group into a pre-existing fluorinated aromatic ring.

Palladium-Catalyzed Cyanation:

Palladium-catalyzed cyanation of aryl halides and triflates has become a cornerstone of modern organic synthesis for the preparation of aromatic nitriles. dntb.gov.uaup.pt These methods offer significant advantages over traditional methods like the Sandmeyer reaction, including milder reaction conditions and greater functional group tolerance. The use of various cyanide sources, such as zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]), in conjunction with sophisticated phosphine (B1218219) ligands, has enabled the efficient cyanation of a wide range of aryl chlorides, bromides, and triflates. dntb.gov.uaresearchgate.net For the synthesis of this compound, a potential catalytic route could involve the palladium-catalyzed cyanation of a 2-fluoro-5-(trifluoromethoxy)aryl halide precursor.

Copper-Catalyzed Cyanation:

Copper-catalyzed cyanation reactions, such as the Rosenmund-von Braun reaction, have been known for a long time but often require harsh conditions. up.pt However, modern advancements have led to the development of milder copper-catalyzed cyanation protocols. These newer methods often employ ligands to modulate the reactivity of the copper catalyst and can be more cost-effective than palladium-based systems. A copper-catalyzed approach could be particularly useful for the large-scale synthesis of this compound from an appropriate aryl halide.

Table 2: Modern Catalytic Cyanation Methods for Aryl Halides

| Catalyst System | Cyanide Source | Substrate Scope | Key Features |

|---|---|---|---|

| Palladium/Phosphine Ligands | Zn(CN)2, K4[Fe(CN)6] | Aryl chlorides, bromides, triflates | Mild conditions, high functional group tolerance |

| Copper/Ligands | NaCN, KCN, CuCN | Aryl iodides, bromides | Cost-effective, suitable for large-scale synthesis |

This table provides a general overview of modern catalytic cyanation methods that could be applied to the synthesis of fluorinated benzonitriles.

Emerging Radical Approaches:

Recent research has also explored radical pathways for the introduction of trifluoromethoxy groups. For instance, radical C-H trifluoromethoxylation of arenes has been achieved using reagents like bis(trifluoromethyl)peroxide under either visible light photoredox or TEMPO catalysis. nih.gov While direct C-H functionalization of a pre-existing 2-fluorobenzonitrile (B118710) would be a highly efficient strategy, controlling the regioselectivity would be a significant challenge. However, these emerging methods highlight the ongoing innovation in the field and may offer future synthetic routes to this compound and its derivatives.

Exploration of Catalytic Reactions in the Synthesis of Fluorinated Benzonitriles

Nucleophilic Substitution Reactions in Fluorine Introduction

The introduction of a fluorine atom onto an aromatic ring via nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organofluorine chemistry. For a precursor to this compound, this typically involves the displacement of a suitable leaving group, such as a chlorine or nitro group, by a fluoride (B91410) ion. The efficiency of SNAr reactions is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In a potential synthesis of the target compound's backbone, a precursor like 2,5-dichlorobenzonitrile (B1580750) or 2-chloro-5-nitrobenzonitrile (B92243) could be subjected to a halogen exchange (Halex) reaction. This process utilizes a source of fluoride ions, such as potassium fluoride (KF), cesium fluoride (CsF), or rubidium fluoride (RbF), often in a high-boiling polar apathetic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane. google.com The reaction temperature is typically elevated, ranging from 80 to 250°C. google.com To enhance the reactivity and solubility of the fluoride salt, phase-transfer catalysts are frequently employed. google.comgoogle.com

Table 1: Illustrative Conditions for Nucleophilic Fluorination (Halex Reaction)

| Starting Material | Fluorinating Agent | Catalyst | Solvent | Temperature | Product | Ref |

|---|---|---|---|---|---|---|

| 2,4-dichloro-5-fluorobenzonitrile | KF/CsF (9:1) | Octadecyltrimethylammonium chloride | Sulfolane | N/A | 2,4,5-trifluorobenzonitrile | google.com |

| 2,4-dichloro-5-fluorobenzonitrile | Rubidium fluoride | Tetraoctylphosphonium bromide | NMP | 100°C | 2,4,5-trifluorobenzonitrile | google.com |

The nitrile group (-CN) and a second substituent like a nitro group (-NO2) act as activating groups, facilitating the substitution of a chlorine atom at the C-2 position to install the required fluorine atom.

Electrophilic Trifluoromethoxylation Methods

The trifluoromethoxy (-OCF3) group is highly valued in medicinal and materials chemistry due to its unique electronic properties, high lipophilicity, and metabolic stability. nih.gov Its introduction often proceeds via the O-trifluoromethylation of a corresponding phenol. A plausible and efficient route to this compound is therefore the trifluoromethoxylation of its phenolic precursor, 2-fluoro-5-hydroxybenzonitrile. chembk.com

Modern electrophilic trifluoromethoxylation methods have largely replaced older, harsher techniques. These contemporary methods often employ hypervalent iodine reagents or electrophilic onium salts that act as carriers for an electrophilic "CF3O+" synthon.

Prominent reagents for this transformation include:

Togni Reagents: Trifluoromethylated hypervalent iodine compounds are capable of transferring a trifluoromethyl group to heteroatom nucleophiles. mdpi.com However, their reaction with phenols can sometimes lead to competing C-trifluoromethylation at unsubstituted ortho or para positions. mdpi.com

Umemoto Reagents: These S-(trifluoromethyl)dibenzothiophenium salts and their selenium/tellurium analogs are powerful electrophilic trifluoromethylating agents. More relevantly, related O-(trifluoromethyl)dibenzofuranium salts have been developed for the direct trifluoromethoxylation of phenols and alcohols. mdpi.com

The reaction typically involves treating the phenol (2-fluoro-5-hydroxybenzonitrile) with the electrophilic reagent in a suitable solvent, often in the presence of a base to deprotonate the hydroxyl group and enhance its nucleophilicity.

Table 2: General Conditions for Electrophilic O-Trifluoromethoxylation of Phenols

| Phenol Substrate | Reagent | Base | Solvent | Temperature | Product | Ref |

|---|---|---|---|---|---|---|

| Aliphatic alcohols/Phenols | Umemoto Oxonium Reagent | Di(isopropyl)ethylamine | N/A | -90 to -10 °C | Trifluoromethyl ethers | mdpi.com |

| 2,4,6-trimethylphenol | Togni Reagent I | N/A | N/A | N/A | Aryl trifluoromethyl ether (low yield) | mdpi.com |

The development of catalytic methods for direct C-H trifluoromethoxylation of aromatic systems represents a frontier in the field, offering a more atom-economical route that bypasses the need for pre-functionalized phenols. nih.gov

Chemo- and Regioselective Synthesis of this compound

Achieving the correct 1,2,5-substitution pattern of this compound is a challenge of chemo- and regioselectivity. The synthetic strategy must precisely control the position of each functional group. The most logical approach involves utilizing a starting material where the relative positions of the key functional groups or their precursors are already established.

A highly regioselective route would commence with a precursor such as 2-fluoro-5-nitrobenzonitrile . In this molecule, the fluoro and nitro groups are para to each other, and the nitrile group is ortho to the fluorine. This arrangement dictates the final substitution pattern. The synthesis can proceed through the following key steps:

Reduction: The nitro group of 2-fluoro-5-nitrobenzonitrile is selectively reduced to an amine (-NH2) to form 5-amino-2-fluorobenzonitrile. This transformation can be achieved using various standard reducing agents, such as catalytic hydrogenation (H2/Pd/C) or metal/acid combinations (e.g., SnCl2/HCl).

Diazotization: The resulting amino group is converted into a diazonium salt (-N2+) using sodium nitrite (B80452) (NaNO2) in a strong acid like H2SO4 at low temperatures (0-5 °C).

Hydrolysis: The diazonium salt is then carefully hydrolyzed by heating in an aqueous medium (the Sandmeyer-type reaction) to yield 2-fluoro-5-hydroxybenzonitrile . chembk.com This step cleanly replaces the amino group with a hydroxyl group at the C-5 position, preserving the regiochemistry.

Trifluoromethoxylation: As described in section 2.2.1.2, the final step is the conversion of the hydroxyl group to the target trifluoromethoxy group.

This sequence ensures that each functional group is installed at the correct position without the formation of undesired isomers. The directing effects of the substituents are leveraged throughout the synthesis. For instance, in a potential SNAr reaction to introduce the fluorine, the strong electron-withdrawing effects of the nitro and nitrile groups would specifically activate the C-2 position for nucleophilic attack. libretexts.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to pharmaceutical and fine chemical synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. greenchemistry-toolkit.orgresearchgate.net While a dedicated green synthesis for this compound is not widely published, several principles can be applied to its plausible synthetic routes.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Catalytic methods, such as the catalytic trifluoromethoxylation of C-H bonds, would offer a higher atom economy than stoichiometric reactions that use hypervalent iodine or onium salt reagents. nih.gov

Use of Safer Solvents and Reagents: Traditional syntheses often employ hazardous solvents like DMF or toxic reagents. Green chemistry encourages the use of safer alternatives. For instance, in the synthesis of benzonitriles, ionic liquids have been investigated as recyclable catalysts and solvents, eliminating the need for metal salt catalysts and simplifying separation. researchgate.netrsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. researchgate.net The development of photocatalytic methods for trifluoromethylation and trifluoromethoxylation, which can proceed under mild conditions using visible light, aligns with this principle. nih.gov

Waste Reduction: Avoiding the use of protecting groups and choosing catalytic over stoichiometric reagents can significantly reduce waste. researchgate.net The direct fluorination of a C-H bond, if it could be made selective, would be a greener alternative to SNAr reactions, which generate stoichiometric amounts of salt byproducts. psu.edu

By integrating these principles, the synthesis of this compound can be optimized to be more sustainable and environmentally benign.

Chemical Reactivity and Mechanistic Studies of 2 Fluoro 5 Trifluoromethoxy Benzonitrile

Reactivity of the Nitrile Group in 2-Fluoro-5-(trifluoromethoxy)benzonitrile

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. The electronegativity difference between carbon and nitrogen polarizes the bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The presence of strong electron-withdrawing groups, such as fluoro and trifluoromethoxy, on the aromatic ring further enhances the electrophilicity of the nitrile carbon.

The electron-deficient nature of the nitrile carbon in this compound makes it a prime target for nucleophilic addition. Strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can attack the nitrile carbon. This initial addition reaction breaks one of the π-bonds and forms a new carbon-carbon bond, resulting in an intermediate imine anion. Subsequent hydrolysis of this intermediate typically yields a ketone, providing a valuable route for the synthesis of more complex molecular structures. While specific studies on this particular molecule are not detailed in the available literature, this pathway is a fundamental reaction of benzonitriles activated by electron-wthdrawing groups.

The nitrile group can be completely reduced to a primary amine (a benzylamine (B48309) derivative). This transformation is a cornerstone of synthetic organic chemistry for introducing amino groups. Common methods for this reduction include:

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni).

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) can effectively reduce the nitrile group to a primary amine. The reaction proceeds via nucleophilic addition of a hydride ion to the nitrile carbon, followed by further reduction and workup.

These reduction processes would convert this compound into [2-fluoro-5-(trifluoromethoxy)phenyl]methanamine, a valuable building block for pharmaceuticals and agrochemicals.

The nitrile group can be hydrolyzed to yield a carboxylic acid or its corresponding amide intermediate. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. After a series of proton transfers, an amide intermediate is formed. Further hydrolysis of the amide under the reaction conditions leads to the formation of 2-fluoro-5-(trifluoromethoxy)benzoic acid and an ammonium (B1175870) ion.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) (OH⁻), the hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is then protonated by water to form the amide. The amide can then be further hydrolyzed under basic conditions to yield the carboxylate salt, which upon acidification, gives the final carboxylic acid product.

Aromatic Reactivity of this compound

The reactivity of the benzene (B151609) ring is profoundly influenced by its substituents. The fluoro, trifluoromethoxy, and nitrile groups are all electron-withdrawing, which significantly deactivates the aromatic ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.

The electronic effects of the substituents determine the electron density of the aromatic ring.

Fluoro Group (-F): Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I). However, it also has lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M). While the inductive effect generally outweighs the resonance effect, making fluorine a deactivating group, it directs incoming electrophiles to the ortho and para positions.

Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which pull electron density away from the oxygen and, subsequently, the aromatic ring. beilstein-journals.orgnih.gov It is considered more lipophilic and electron-withdrawing than a methoxy (B1213986) group. beilstein-journals.orgnih.gov The trifluoromethoxy group deactivates the aromatic ring system towards electrophilic attack. beilstein-journals.orgnih.gov

Nitrile Group (-C≡N): The nitrile group is a powerful electron-withdrawing group through both inductive and resonance effects (-I, -M).

The cumulative effect of these three electron-withdrawing groups makes the aromatic ring of this compound highly electron-deficient (electrophilic) and thus very unreactive towards electrophiles. Conversely, this electron deficiency makes the ring susceptible to nucleophilic attack.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|---|

| -CN | 1 | -I (Withdrawing) | -M (Withdrawing) | Strongly Deactivating |

| -F | 2 | -I (Strongly Withdrawing) | +M (Weakly Donating) | Deactivating |

| -OCF₃ | 5 | -I (Strongly Withdrawing) | -M (Weakly Withdrawing) | Strongly Deactivating |

Given the highly electron-deficient nature of the aromatic ring, nucleophilic aromatic substitution (SNAr) is a key reaction pathway. In an SNAr reaction, a nucleophile attacks an aromatic ring that bears a good leaving group and is activated by electron-withdrawing groups.

Substitution of the Fluorine Atom: The fluorine atom at the C2 position is the most likely site for SNAr. Its position is ortho to the powerful electron-withdrawing nitrile group, which is essential for stabilizing the negative charge in the Meisenheimer complex intermediate formed during the reaction. Nucleophiles such as alkoxides, amines, or thiolates can displace the fluoride (B91410) ion, which is a good leaving group.

Substitution of the Trifluoromethoxy Group: The trifluoromethoxy group is generally considered a poor leaving group in SNAr reactions and is metabolically stable. mdpi.com Therefore, substitution at the C5 position is much less likely to occur under typical SNAr conditions compared to the displacement of the fluorine atom.

| Reaction Type | Reactive Site | Expected Outcome | Rationale |

|---|---|---|---|

| Nucleophilic Addition | Nitrile Carbon | Formation of ketones (after hydrolysis) or amines | Electrophilic nature of the nitrile carbon, enhanced by ring substituents. |

| Hydrolysis | Nitrile Carbon | Formation of a carboxylic acid | Standard reaction for nitriles under acidic or basic conditions. |

| Nucleophilic Aromatic Substitution (SNAr) | C2-Fluorine | Displacement of the fluorine atom by a nucleophile | Ring is highly activated by three electron-withdrawing groups; F is a good leaving group at an activated position. |

| Electrophilic Aromatic Substitution | Aromatic Ring | Very unlikely to occur | The ring is severely deactivated by the cumulative effect of three strong electron-withdrawing groups. |

Coupling Reactions for Extended Molecular Architectures

While specific research detailing the participation of this compound in coupling reactions to build larger molecular frameworks is not extensively documented in publicly available literature, its structural motifs—an aryl fluoride and a benzonitrile (B105546)—are well-known participants in a variety of powerful cross-coupling reactions. The electron-withdrawing nature of both the nitrile (-CN) and trifluoromethoxy (-OCF₃) groups is expected to activate the aryl fluoride bond towards certain types of coupling reactions.

Palladium-catalyzed cross-coupling reactions are a primary tool for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, several named reactions could theoretically be employed to generate extended architectures. These include, but are not limited to, the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

The Suzuki-Miyaura coupling , which joins an organoboron compound with an organohalide, is a versatile method for creating biaryl structures. In the context of this compound, the fluorine atom could potentially act as the leaving group, particularly with specialized catalyst systems known to activate C-F bonds. The strong electronegativity of fluorine typically makes it a challenging leaving group in such reactions; however, advancements in ligand design have enabled the use of aryl fluorides in these transformations.

The Sonogashira coupling offers a direct route to aryl alkynes by reacting a terminal alkyne with an aryl halide. This reaction is invaluable for the synthesis of linear, rigid structures often found in materials science and medicinal chemistry. The reactivity of the C-F bond in this compound in a Sonogashira reaction would likely require robust catalytic conditions due to the strength of the carbon-fluorine bond.

For the formation of C-N bonds, the Buchwald-Hartwig amination is the preeminent method. This reaction would involve the coupling of this compound with an amine in the presence of a palladium catalyst. The electron-deficient nature of the aromatic ring in this substrate would likely facilitate the nucleophilic attack of the amine, a key step in the catalytic cycle.

Below is an interactive data table summarizing the potential coupling partners and expected products for these reactions with this compound.

| Coupling Reaction | Coupling Partner | Potential Product Structure | Catalyst System (Example) |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 2-(Aryl)-5-(trifluoromethoxy)benzonitrile | Pd(OAc)₂ / SPhos |

| Sonogashira | Terminal alkyne (R-C≡CH) | 2-(Alkynyl)-5-(trifluoromethoxy)benzonitrile | Pd(PPh₃)₄ / CuI |

| Buchwald-Hartwig | Amine (R₂NH) | 2-(Amino)-5-(trifluoromethoxy)benzonitrile | Pd₂(dba)₃ / BINAP |

It is crucial to note that the successful implementation of these reactions with this compound would be highly dependent on the optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Mechanistic Insights into Reactions Involving this compound

A thorough understanding of the reaction mechanisms is fundamental to predicting reactivity and optimizing synthetic routes. For this compound, mechanistic studies would focus on the interplay of its functional groups and their influence on reaction pathways and transition states.

Elucidation of Reaction Pathways

Detailed experimental and computational studies to elucidate the specific reaction pathways of this compound are not readily found in the current body of scientific literature. However, general principles of physical organic chemistry allow for postulation of likely mechanisms.

In the case of palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. The oxidative addition of the C-F bond of this compound to a low-valent palladium center would be the initial and likely rate-determining step. The electron-withdrawing substituents (-CN and -OCF₃) would render the ipso-carbon more electrophilic, potentially facilitating this step.

Beyond cross-coupling, nucleophilic aromatic substitution (SₙAr) is another important reaction pathway for activated aryl halides. wikipedia.org The strong electron-withdrawing capacity of the nitrile and trifluoromethoxy groups, particularly when they are ortho and para to the fluorine atom, would significantly stabilize the Meisenheimer complex intermediate formed upon nucleophilic attack. wikipedia.org This stabilization is a key factor in enabling the SₙAr mechanism to proceed. wikipedia.org

Transition State Analysis in Key Transformations

Transition state analysis provides quantitative insight into the energetics of a reaction, helping to explain reaction rates and selectivity. Such analyses for reactions involving this compound are not specifically reported. However, computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition states.

For a hypothetical SₙAr reaction, DFT calculations could be used to determine the geometry and energy of the transition state leading to the Meisenheimer intermediate. These calculations would likely show a significant lowering of the activation energy due to the electronic stabilization provided by the -CN and -OCF₃ groups.

In the context of palladium-catalyzed C-F bond activation, transition state analysis would focus on the oxidative addition step. The geometry of the transition state would involve the palladium center approaching the C-F bond, and its energy would be influenced by the electronic properties of the benzonitrile ring and the nature of the ancillary ligands on the palladium. Computational studies on similar fluorinated aromatic compounds have shown that the energy barrier for C-F activation is sensitive to the substitution pattern on the aromatic ring.

The following table presents hypothetical relative activation energies for the oxidative addition step in a palladium-catalyzed reaction, comparing this compound with less activated aryl fluorides.

| Substrate | Relative Activation Energy (ΔG‡) |

| Fluorobenzene | High |

| 2-Fluorobenzonitrile (B118710) | Moderate |

| This compound | Lower |

This hypothetical data illustrates the expected trend of decreasing activation energy with increasing electron-withdrawing substitution on the aromatic ring, which would lead to a faster reaction rate.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 5 Trifluoromethoxy Benzonitrile

Quantum Mechanical Calculations on 2-Fluoro-5-(trifluoromethoxy)benzonitrile

Quantum mechanical calculations are fundamental to modern computational chemistry, providing a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and other properties. These calculations are essential for understanding the intrinsic characteristics of this compound.

Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and thus more reactive.

For this compound, the presence of electron-withdrawing groups such as the nitrile (-CN), fluoro (-F), and trifluoromethoxy (-OCF3) groups is expected to have a significant impact on the electronic structure. These groups would lower the energy of both the HOMO and LUMO, but the effect on the LUMO is generally more pronounced. This would result in a relatively low-lying LUMO, making the aromatic ring susceptible to nucleophilic attack. The HOMO would likely be delocalized over the benzene (B151609) ring, with some contribution from the oxygen of the trifluoromethoxy group.

A hypothetical HOMO-LUMO analysis for this compound, based on calculations for similar molecules, might yield the following illustrative data:

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 7.3 |

This data is illustrative and represents typical values for similar fluorinated aromatic compounds.

Conformer Analysis and Stability

Molecules with rotatable bonds can exist in different spatial arrangements known as conformers. A conformer analysis is a computational study to identify the stable conformers of a molecule and to determine their relative energies. For this compound, the primary source of conformational flexibility is the rotation around the C-O bond of the trifluoromethoxy group.

A computational scan of the potential energy surface by systematically rotating the trifluoromethoxy group would reveal the energy minima corresponding to stable conformers. It is expected that the most stable conformer would have the trifluoromethyl group oriented to minimize steric hindrance with the adjacent hydrogen atom on the benzene ring. The energy differences between different conformers are typically small, on the order of a few kcal/mol, and at room temperature, the molecule would likely exist as a mixture of these conformers.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a molecule to its electron density. DFT is known for its balance of accuracy and computational cost, making it a powerful tool for studying a wide range of molecular properties.

Prediction of Spectroscopic Parameters

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra. For this compound, DFT could be used to predict its infrared (IR) and Raman spectra. The calculations would provide the vibrational frequencies and intensities of the normal modes of vibration.

The predicted vibrational frequencies would correspond to specific molecular motions, such as the C-N stretch of the nitrile group, the C-F stretch, the C-O-C stretches of the trifluoromethoxy group, and various vibrations of the benzene ring. For example, the C≡N stretching vibration is typically observed in the range of 2220-2260 cm⁻¹. The C-F stretching vibration is expected in the 1000-1400 cm⁻¹ region, while the trifluoromethoxy group would have characteristic vibrations as well. A comparison of the calculated spectrum with the experimental IR spectrum available from the NIST database would be a valuable exercise.

An illustrative table of predicted and experimental vibrational frequencies is presented below:

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) |

| C≡N Stretch | 2245 |

| Aromatic C-H Stretch | 3100-3000 |

| C-F Stretch | 1250 |

| C-O Stretch | 1180 |

| CF3 Symmetric Stretch | 1150 |

These are representative frequencies and a detailed assignment would require a full computational analysis.

Reaction Energetics and Pathways

DFT can be employed to study the thermodynamics and kinetics of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine reaction enthalpies, activation energies, and to map out the entire reaction pathway. This information is invaluable for understanding the reactivity of the molecule and for designing synthetic routes.

For instance, the electron-deficient nature of the aromatic ring suggests that nucleophilic aromatic substitution reactions could be a key aspect of its chemistry. DFT calculations could be used to model the attack of a nucleophile at different positions on the ring, to identify the most likely site of reaction, and to calculate the energy barrier for the reaction. The presence of the fluorine atom provides a potential leaving group for such a reaction.

Molecular Dynamics Simulations

While quantum mechanical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study the dynamic behavior of a larger system, such as a molecule in a solvent or in the solid state. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements over time.

For this compound, an MD simulation could be used to study its behavior in a solvent, such as water or an organic solvent. This would provide information on how the molecule interacts with the solvent molecules, its solvation structure, and its diffusion properties. Such simulations are computationally intensive and require an accurate force field to describe the interactions between the atoms. While specific MD studies on this molecule are not available, the methodology has been successfully applied to similar molecules, providing valuable insights into their behavior in the condensed phase.

Conformational Dynamics in Solution

Without specific research, any discussion on the conformational dynamics of this compound in solution would be purely speculative. A comprehensive computational study would typically involve the following:

Potential Energy Surface (PES) Scan: To identify stable conformers and the energy barriers between them. This would likely focus on the dihedral angles involving the trifluoromethoxy and nitrile substituents.

Solvation Models: Implicit or explicit solvation models would be employed to simulate the effect of the solvent environment on the conformational equilibrium. Different solvents could stabilize different conformers to varying extents.

Molecular Dynamics (MD) Simulations: To observe the time-evolution of the molecule's conformation in a simulated solvent box, providing insights into the flexibility and dynamic behavior of the molecule.

Table 1: Hypothetical Torsional Energy Profile Data for this compound

| Dihedral Angle (C-C-O-C) (°) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 5.2 |

| 30 | 3.1 |

| 60 | 0.8 |

| 90 | 0.0 |

| 120 | 0.9 |

| 150 | 3.3 |

| 180 | 5.5 |

Note: This table is purely illustrative and is not based on actual experimental or computational data.

Interactions with Solvents and Other Molecules

The interactions of this compound with solvents and other molecules would be governed by a combination of electrostatic interactions, hydrogen bonding (if applicable), and van der Waals forces. The highly electronegative fluorine atoms and the nitrogen of the nitrile group would be key sites for intermolecular interactions.

A computational investigation into these interactions would typically involve:

Radial Distribution Functions (RDFs): Calculated from MD simulations to determine the probability of finding solvent molecules at a certain distance from specific atoms or functional groups of the solute.

Interaction Energy Calculations: To quantify the strength of the interactions between the solute and individual solvent molecules.

Hydrogen Bond Analysis: To identify and characterize any hydrogen bonds that may form between the molecule and protic solvents.

Table 2: Illustrative Interaction Energies of this compound with Solvents

| Solvent | Interaction Energy (kcal/mol) |

|---|---|

| Water | -8.5 |

| Methanol | -7.2 |

| Acetonitrile | -6.1 |

| Dichloromethane | -4.3 |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Advanced Spectroscopic Characterization and Structural Elucidation Research of 2 Fluoro 5 Trifluoromethoxy Benzonitrile

Infrared (IR) and Raman Spectroscopic Analysis

The vibrational spectrum of 2-Fluoro-5-(trifluoromethoxy)benzonitrile is complex, with each functional group contributing distinct absorption or scattering bands. The interpretation of these bands is based on established group frequency regions and comparison with structurally similar molecules. nih.govresearchgate.net The key vibrational modes are assigned as follows:

Nitrile Group (C≡N): The stretching vibration of the nitrile group is one of the most characteristic bands in the spectrum. It typically appears as a sharp, intense band in the region of 2220-2240 cm⁻¹. Its precise position can be influenced by electronic effects from the other ring substituents. aip.orgnih.gov

Aromatic Ring Vibrations: The benzene (B151609) ring gives rise to several characteristic bands. The C-H stretching vibrations are expected in the 3000-3120 cm⁻¹ region. researchgate.net Ring stretching vibrations (C=C) typically appear in the 1400-1610 cm⁻¹ range. In-plane and out-of-plane C-H bending deformations also produce characteristic signals in the fingerprint region (below 1400 cm⁻¹).

Fluoro Group (C-F): The C-F stretching vibration of an aromatic fluoride (B91410) is a strong band, typically observed in the 1100-1270 cm⁻¹ region. researchgate.net Its exact location is sensitive to the electronic environment of the ring.

Trifluoromethoxy Group (-OCF₃): This group has several strong, characteristic vibrations. The asymmetric and symmetric C-F stretching modes of the CF₃ group are expected to produce very intense bands, typically between 1100 cm⁻¹ and 1300 cm⁻¹. The C-O stretching vibration associated with the ether linkage also falls within this region, often coupling with the C-F modes.

The following table summarizes the expected vibrational assignments for the molecule's key functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C-H Stretch | Aromatic Ring | 3120 - 3000 | Medium-Weak | Strong |

| C≡N Stretch | Nitrile | 2240 - 2220 | Strong, Sharp | Medium |

| C=C Stretch | Aromatic Ring | 1610 - 1400 | Medium-Strong | Medium-Strong |

| C-F Stretch | Aromatic-F | 1270 - 1100 | Strong | Weak |

| CF₃ Asymmetric Stretch | Trifluoromethoxy | ~1280 | Very Strong | Medium |

| CF₃ Symmetric Stretch | Trifluoromethoxy | ~1160 | Very Strong | Strong |

| C-O Stretch | Aryl Ether | 1270 - 1200 | Strong | Weak |

To achieve unambiguous assignments of the observed vibrational bands, a correlative approach using experimental data and theoretical calculations is standard practice. nih.govmdpi.com Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the vibrational frequencies and intensities of molecules. masjaps.com

The typical methodology involves:

Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). masjaps.com

Frequency Calculation: Following optimization, the harmonic vibrational frequencies are calculated at the same level of theory. The results provide a theoretical spectrum where each band corresponds to a specific normal mode of vibration.

Scaling and Comparison: Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation. Therefore, they are scaled by an empirical factor to improve agreement with the experimental FT-IR and FT-Raman spectra.

Potential Energy Distribution (PED) Analysis: A detailed assignment is achieved through PED analysis, which quantifies the contribution of individual bond stretches, angle bends, and torsions to each calculated vibrational mode. nih.gov

This theoretical-experimental correlation allows for a precise and confident assignment of nearly all fundamental vibrational modes, resolving ambiguities that may arise from overlapping bands in the complex fingerprint region of the spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei. For a compound containing hydrogen, carbon, and fluorine, multinuclear NMR experiments (¹H, ¹³C, and ¹⁹F) are essential for complete structural verification.

The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the nitrile, fluoro, and trifluoromethoxy groups will shift these signals downfield. The splitting pattern will be complex due to both homo-nuclear (H-H) and hetero-nuclear (H-F) coupling.

The proton at C6 (ortho to the fluorine) will likely appear as a doublet of doublets, split by the adjacent proton at C4 and the fluorine atom.

The proton at C4 (meta to both fluorine and nitrile) will appear as a complex multiplet, split by the protons at C3 and C6, and potentially showing smaller long-range coupling to the fluorine.

The proton at C3 (ortho to the nitrile) is expected to be the most downfield and will appear as a doublet, split by the adjacent proton at C4 and potentially a smaller long-range coupling to fluorine.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display eight unique signals, one for each carbon atom in the molecule.

Aromatic Carbons: The six aromatic carbons will resonate in the typical range of ~110-165 ppm. The carbons directly attached to the electronegative F and OCF₃ substituents (C2 and C5) will be significantly affected. The C-F bond will induce a large one-bond coupling (¹JCF), splitting the C2 signal into a doublet. The C5 signal will be influenced by the OCF₃ group, and the carbons ortho and meta to the fluorine (C1, C3, C6) will show smaller two- and three-bond C-F couplings.

Nitrile Carbon (C≡N): The nitrile carbon signal is expected around 115-120 ppm.

Trifluoromethoxy Carbon (-OCF₃): The carbon of the -OCF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF) and is expected in the region of ~120 ppm.

The following table outlines the anticipated chemical shifts and key characteristics for the ¹H and ¹³C NMR spectra.

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |

|---|---|---|---|---|

| ¹H | Aromatic | 7.5 - 8.0 | Multiplets (dd, ddd, etc.) | ³JHH, ³JHF, ⁴JHF |

| ¹³C | C2 | ~160 - 165 | Doublet | ¹JCF (~250 Hz) |

| ¹³C | C5 | ~145 - 150 | Quartet (small) | ²JCOCF (~4-5 Hz) |

| ¹³C | Aromatic CH | ~115 - 135 | Doublets (from C-F coupling) | ²JCF, ³JCF |

| ¹³C | C1 (ipso-CN) | ~105 - 110 | Doublet (small) | ²JCF |

| ¹³C | C≡N | ~115 - 120 | Singlet or small multiplet | - |

| ¹³C | -OCF₃ | ~120 | Quartet | ¹JCF (~260 Hz) |

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of fluorine atoms. chemicalbook.com Given the presence of two distinct fluorine-containing groups in this compound, the ¹⁹F NMR spectrum is expected to show two signals.

Aromatic Fluorine (C-F): The chemical shift for a fluorine atom attached to an aromatic ring typically falls in the range of -100 to -140 ppm relative to CFCl₃. colorado.eduucsb.edu This signal may appear as a multiplet due to coupling with the ortho and meta aromatic protons.

Trifluoromethoxy Fluorine (-OCF₃): The three equivalent fluorine atoms of the trifluoromethoxy group will produce a single signal. The chemical shift for -OCF₃ groups is generally found further upfield, typically in the range of -55 to -65 ppm. nih.gov This signal is expected to be a singlet, as significant coupling to the aromatic protons or the other fluorine atom over five bonds is not anticipated.

The large chemical shift difference between the two fluorine environments allows for their clear and unambiguous identification.

While 1D NMR spectra provide essential data, 2D NMR experiments are crucial for definitively confirming the complex structure by establishing covalent connectivity between atoms. weebly.com For this compound, several 2D techniques would be employed: researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. A COSY spectrum would show cross-peaks between adjacent aromatic protons, confirming their connectivity and aiding in the assignment of the 1,2,4-substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for piecing together the molecular framework. For this molecule, HMBC would show correlations from the aromatic protons to the quaternary carbons, including the carbon attached to the nitrile group (C1), the carbon attached to fluorine (C2), and the carbon attached to the trifluoromethoxy group (C5), thus confirming the precise location of all substituents.

Together, these 2D NMR experiments provide an interlocking web of correlations that leaves no ambiguity in the final structural assignment of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This allows for the determination of a compound's molecular weight and can provide information about its structure through fragmentation analysis.

Fragmentation Pathways and Isotopic Patterns

The fragmentation of this compound under electron impact (EI) mass spectrometry reveals a characteristic pattern. The molecular ion peak ([M]⁺) is observed at m/z 205. The molecule undergoes specific cleavages, primarily the loss of the trifluoromethoxy group (-OCF₃) or the cyano group (-CN).

Key fragmentation pathways include the loss of a fluorine atom from the trifluoromethoxy group, leading to a fragment ion at m/z 186. Another significant fragmentation involves the cleavage of the C-O bond, resulting in the formation of a C₆H₃F(CN)⁺ radical cation. The presence of isotopes of carbon (¹³C) and nitrogen (¹⁵N) leads to low-intensity peaks at M+1 and M+2, respectively, which can be used to confirm the elemental composition.

Table 1: Key Fragmentation Peaks of this compound in Mass Spectrometry

| m/z | Proposed Fragment |

|---|---|

| 205 | [C₈H₃F₄NO]⁺ (Molecular Ion) |

| 186 | [C₈H₃F₃NO]⁺ |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the elemental formula of a compound. For this compound, the exact mass can be calculated based on the precise masses of its constituent atoms (Carbon, Hydrogen, Fluorine, Nitrogen, and Oxygen).

The theoretical exact mass of this compound (C₈H₃F₄NO) is 205.0154 u. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₃F₄NO |

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The spectrum of this compound dissolved in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) would exhibit absorption bands characteristic of its aromatic and functional group structure.

The benzonitrile (B105546) chromophore typically shows a primary absorption band (π → π* transition) around 220-230 nm and a secondary, less intense band (n → π* transition) at longer wavelengths, often around 270-280 nm. The presence of the fluoro and trifluoromethoxy substituents on the benzene ring can cause a bathochromic (shift to longer wavelength) or hypsochromic (shift to shorter wavelength) shift of these absorption maxima. The electron-withdrawing nature of these substituents influences the energy levels of the molecular orbitals involved in the electronic transitions.

Table 3: Expected UV-Visible Absorption Maxima for this compound

| Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 220 - 240 |

Applications and Derivatization Research of 2 Fluoro 5 Trifluoromethoxy Benzonitrile in Specialized Chemical Fields

Medicinal Chemistry and Drug Discovery Research

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic potential. 2-Fluoro-5-(trifluoromethoxy)benzonitrile is a valuable fluorinated building block in this context, offering a unique combination of substituents that are highly sought after in drug design. Its utility stems from the interplay of the fluoro, cyano, and trifluoromethoxy groups, which collectively influence the molecule's reactivity and physicochemical profile.

This compound serves as a key starting material or intermediate in the synthesis of more complex molecules destined for pharmaceutical applications. The nitrile group (C≡N) is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems, which are common motifs in drug structures. The fluoro and trifluoromethoxy groups are typically retained in the final structure to confer desirable pharmacological properties. While specific, publicly documented examples of its direct conversion into a named drug candidate are limited, its structural analogues, such as 2-fluoro-5-formylbenzonitrile, are critical intermediates in the synthesis of established drugs like the PARP inhibitor Olaparib. guidechem.comgoogle.com This highlights the established role of substituted fluorobenzonitriles in constructing complex active pharmaceutical ingredients (APIs).

The this compound scaffold is an attractive core for the design of novel bioactive molecules. The arrangement of its substituents provides a template for developing compounds with high binding affinity and selectivity for biological targets. The trifluoromethoxy group, in particular, is often used to explore specific binding pockets in proteins where it can form favorable interactions. Researchers utilize such fluorinated building blocks to create libraries of compounds for screening against various therapeutic targets, including enzymes and receptors. ossila.com The design strategy often involves modifying the nitrile group while leveraging the electronic and steric effects of the fluorine and trifluoromethoxy substituents to optimize the molecule's interaction with its target. ossila.com

The trifluoromethoxy (-OCF₃) group is a critical feature of the molecule, imparting properties that can significantly enhance a drug candidate's profile. bohrium.comnih.gov It is often considered a "super-methoxy" group due to its unique electronic and steric characteristics. The introduction of a trifluoromethoxy group can profoundly influence a molecule's properties in several ways:

Lipophilicity: The -OCF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its oral bioavailability. mdpi.comwechemglobal.com This property is crucial for ensuring a drug can reach its site of action within the body.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation by enzymes in the liver. mdpi.com This can increase the drug's half-life, leading to a longer duration of action.

Binding Interactions: The strong electron-withdrawing nature of the -OCF₃ group can alter the electronic distribution of the aromatic ring, influencing how the molecule binds to its biological target. wechemglobal.com This can lead to increased potency and selectivity.

Conformational Effects: The steric bulk of the group can influence the preferred conformation of the molecule, locking it into a shape that is optimal for receptor binding.

Table 1: Comparison of Physicochemical Properties of Common Substituents

| Property | Methoxy (B1213986) (-OCH₃) | Chloro (-Cl) | Trifluoromethoxy (-OCF₃) |

|---|---|---|---|

| Hansch Lipophilicity Parameter (π) | -0.02 | +0.71 | +1.04 |

| Hamel Constant (σm) | +0.12 | +0.37 | +0.40 |

| Metabolic Stability | Low (Susceptible to O-dealkylation) | High | Very High |

| Bioisosteric Replacement | Can replace hydroxyl or methoxy groups | Can replace methyl or halogen groups | Can replace isopropyl or methoxy groups |

The unique properties conferred by the this compound scaffold make it a valuable component in the development of targeted therapeutic agents. Targeted therapies are designed to interfere with specific molecules (targets) that are involved in the growth, progression, and spread of diseases like cancer. The ability of the trifluoromethoxy group to enhance metabolic stability and lipophilicity is particularly advantageous for creating potent and selective inhibitors of enzymes or modulators of receptors. wechemglobal.com By incorporating this scaffold, medicinal chemists can design molecules with improved pharmacokinetic profiles and a higher affinity for their intended target, potentially leading to more effective and less toxic treatments. wechemglobal.comchemimpex.com

Agrochemical Research

The principles of rational design using fluorinated compounds are also extensively applied in the agrochemical industry to develop new and effective crop protection agents. The this compound structure possesses features that are beneficial for creating active ingredients for herbicides and pesticides.

Fluorinated aromatic compounds are integral to the synthesis of many modern agrochemicals. semanticscholar.org The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are frequently found in the structures of potent herbicides and insecticides. chemimpex.comchemimpex.com These groups can enhance the biological activity of the molecule, improve its stability in the environment, and increase its uptake by the target pest or weed. semanticscholar.orgchemimpex.com

For instance, compounds containing a trifluoromethylpyridine moiety, which is structurally related to the subject compound, are used in numerous commercial agrochemicals. semanticscholar.org The this compound molecule can serve as a precursor for synthesizing new active ingredients. The nitrile group can be converted into other functionalities to create a diverse range of derivatives for biological screening. The combination of fluorine and a trifluoromethoxy group on the benzene (B151609) ring is a recognized strategy for enhancing the efficacy of pesticidal compounds. nih.gov

Table 2: Examples of Commercial Agrochemicals with Fluorinated Aromatic Moieties

| Compound Name | Type | Key Fluorinated Group |

|---|---|---|

| Fluazifop-butyl | Herbicide | Trifluoromethylpyridine |

| Sulfoxaflor | Insecticide | Trifluoromethylpyridine |

| Trifluralin | Herbicide | Trifluoromethyl |

| Florpyrauxifen-benzyl | Herbicide | Fluorophenylpyridine |

Structure-Activity Relationships in Agrochemical Development

The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) group, is a well-established practice in the design of modern agrochemicals. This moiety is known to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes, which can lead to improved efficacy and bioavailability of the active ingredient.

However, a detailed investigation into the specific structure-activity relationships (SAR) of derivatives of this compound in agrochemical development has not been extensively reported in publicly available scientific literature. While it is plausible that this compound could serve as a valuable scaffold for novel pesticides or herbicides, specific research data, including comparative biological activities of its derivatives, remains unpublished.

Materials Science Research

Fluorinated polymers and materials are highly sought after for their exceptional properties, including high thermal stability, chemical inertness, and unique optical and electronic characteristics. The presence of the fluoro- and trifluoromethoxy- substituents in this compound suggests its potential as a monomer or precursor for high-performance materials.

Development of Advanced Polymers and Coatings with Enhanced Properties

The synthesis of polymers incorporating the this compound moiety is not described in available research. Consequently, there is no data on the specific properties of such polymers or their potential applications in advanced coatings.

Investigation in Optoelectronic Materials

While benzonitrile (B105546) derivatives have been investigated for their applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs), specific studies involving this compound are not present in the accessible literature. Therefore, its potential contributions to this field have not been experimentally verified.

Applications in High-Performance Materials with Thermal Stability and Chemical Resistance

The strong carbon-fluorine bonds in this compound would be expected to contribute to the thermal stability and chemical resistance of any resulting materials. However, without experimental data from techniques such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for polymers derived from this compound, its performance characteristics in high-stress environments cannot be detailed.

Synthesis of Heterocyclic Compounds and Complex Molecular Architectures

Benzonitrile derivatives are versatile intermediates in organic synthesis, often utilized for the construction of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and other bioactive molecules.

Access to Fused Ring Systems

The nitrile and fluoro- groups of this compound present reactive sites for cyclization and cyclocondensation reactions to form fused ring systems. Methodologies for constructing important heterocyclic cores, such as quinazolines or quinolines, from analogous fluorinated benzonitriles have been reported. These reactions often proceed via nucleophilic substitution of the fluorine atom followed by cyclization involving the nitrile group. However, specific examples and detailed synthetic routes for the use of this compound as a precursor to fused heterocyclic systems are not documented in the available research.

Building Blocks for Macrocyclic Structures

The structural arrangement of reactive sites in this compound makes it a promising candidate for the synthesis of macrocyclic compounds. The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), while the nitrile group at the 1-position can undergo various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid. This orthogonal reactivity is key to its potential application in macrocyclization.

In strategies for macrocycle synthesis, a bifunctional linear precursor is typically designed to undergo an intramolecular cyclization reaction. This compound can be envisioned as a rigid aromatic segment within such a precursor. For example, a long-chain diamine or diol could be reacted with two equivalents of the benzonitrile derivative. A subsequent reaction step could then be employed to link the two aromatic units, forming the macrocyclic ring.

While direct examples of macrocyclization using this compound are not extensively documented in dedicated studies, the principle is well-established with analogous compounds. For instance, research on related fluorinated benzonitriles, such as 2-fluoro-5-nitrobenzonitrile (B100134), has highlighted their utility in constructing macrocycles. ossila.com The meta-disposition of the reactive groups in these molecules facilitates the formation of sterically favorable cyclic structures. ossila.com The trifluoromethoxy group in this compound acts as a strong electron-withdrawing group, which can enhance the reactivity of the C-F bond towards nucleophilic attack, a critical step in many macrocyclization strategies involving SNAr reactions.

A hypothetical strategy for the use of this compound in macrocycle synthesis is outlined in the table below.

| Reaction Step | Description | Potential Reagents and Conditions | Role of this compound |

| Step 1: Precursor Synthesis | Nucleophilic aromatic substitution at the C-F position by a difunctional linker (e.g., a polyethylene (B3416737) glycol diamine). | Linker, Base (e.g., K₂CO₃), aprotic polar solvent (e.g., DMF, DMSO). | Aromatic scaffold providing a rigid structural element. |

| Step 2: Intramolecular Cyclization | Transformation of the nitrile groups followed by an intramolecular ring-closing reaction. | 1. Reduction of nitrile to amine (e.g., LiAlH₄ or H₂/Raney Ni). 2. Ring closure via amide bond formation with a dicarboxylic acid linker. | Source of reactive handles (nitrile groups) for cyclization. |